molecular formula C26H40F3N11O10 B1462404 Fibronectin Fragment (1376-1380) Trifluoroacetate CAS No. 158622-13-0

Fibronectin Fragment (1376-1380) Trifluoroacetate

Cat. No. B1462404
CAS RN: 158622-13-0
M. Wt: 723.7 g/mol
InChI Key: RSIUFJVCTDZYLM-LQCLSJOXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fibronectin Fragment (1376-1380) Trifluoroacetate is a chemical compound with the molecular formula C24H39N11O8 and a molecular weight of 609.64 . It is used in scientific research and plays a crucial role in cell adhesion, wound healing, and tissue regeneration.


Synthesis Analysis

The synthesis of Fibronectin Fragment (1376-1380) Trifluoroacetate involves recombinant expression in bacterial systems . Single amino acids near the RGD site or near the synergy site of fibronectin are mutated, and the resultant proteins are expressed .


Molecular Structure Analysis

The molecular structure of Fibronectin Fragment (1376-1380) Trifluoroacetate is complex. Fibronectin is a modular extracellular matrix protein involved in cell adhesion, cell motility, wound healing, and maintenance of cell morphology. It is composed of multiple repeats of three distinct modules: F (I), F (II), and F (III) .


Chemical Reactions Analysis

Fibronectin proteolytic fragments generated by trypsin inhibit PDAC cell proliferation. Fibronectin (FN) mediates different interactions between cells and extracellular molecules, regulating cell adhesion and proliferation .


Physical And Chemical Properties Analysis

Fibronectin Fragment (1376-1380) Trifluoroacetate is a lyophilized powder with a purity of ≥95%. It should be stored at -20℃ .

Scientific Research Applications

Divalent Cation Modulation of Fibronectin Binding

Fibronectin, an adhesive glycoprotein, exhibits binding properties to heparin and DNA, which are significantly influenced by the concentration of divalent cations. Research indicates that specific tryptic fragments of fibronectin demonstrate varied binding abilities to these ligands, modulated by divalent cations like calcium, magnesium, and manganese. This modulation is crucial for understanding the interactions of fibronectin fragments with other biological molecules and their potential applications in therapeutic targeting and biomaterial development (Hayashi & Yamada, 1982).

Fibronectin in Malignancy

Fibronectin fragments have been observed to play roles in the progression of malignancies, with some fragments exhibiting biological activities such as promoting malignant transformation and acting as proinflammatory agents. The fragmentation of fibronectin in the tumor microenvironment and its consequences on tumor growth and progression highlight the potential of targeting fibronectin fragments for cancer therapy and diagnosis (Labat-Robert, 2002).

Neuron-specific Interactions with Fibronectin Fragments

Studies on proteolytic fragments of fibronectin have identified regions supporting neurite extension, indicating differential responses of central and peripheral nervous system neurons to fibronectin. This suggests potential applications in neuroregenerative medicine and the design of biomaterials for neural tissue engineering (Rogers et al., 1985).

Comparative Study of Fibronectin Cleavage by MMPs

A comparative analysis of fibronectin cleavage by matrix metalloproteinases (MMP-1, MMP-3, MMP-13, and MMP-14) elucidates their roles in synovial inflammation and arthritis progression. This research underscores the importance of understanding the enzymatic pathways generating fibronectin fragments, which could inform the development of therapeutic strategies for arthritis (Zhang et al., 2012).

Safety and Hazards

For safety, it is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation . It is intended for scientific research use only and should not be used for medical, clinical diagnosis or treatment, or food and cosmetic purposes .

Future Directions

The expanding knowledge of the tumor ECM and the central role of FN can be leveraged for therapeutic benefit . The finding of a FAK-FGFR cross-talk in PDAC supports the combination of FAK and FGFR inhibitors for PDAC treatment .

properties

IUPAC Name

(2S)-4-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-3-hydroxy-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]pentanoyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H39N11O8.C2HF3O2/c25-18(37)8-16(23(42)43)34-20(39)14(4-2-6-30-24(26)27)32-22(41)17(10-36)35-21(40)15(7-12-9-28-11-31-12)33-19(38)13-3-1-5-29-13;3-2(4,5)1(6)7/h9,11,13-17,29,36H,1-8,10H2,(H2,25,37)(H,28,31)(H,32,41)(H,33,38)(H,34,39)(H,35,40)(H,42,43)(H4,26,27,30);(H,6,7)/t13-,14-,15-,16-,17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIUFJVCTDZYLM-LQCLSJOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40F3N11O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

723.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fibronectin Fragment (1376-1380) Trifluoroacetate
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Fibronectin Fragment (1376-1380) Trifluoroacetate
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Reactant of Route 6
Fibronectin Fragment (1376-1380) Trifluoroacetate

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